molecular formula C11H19FN2O2 B1491450 Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone CAS No. 2098039-90-6

Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone

Cat. No.: B1491450
CAS No.: 2098039-90-6
M. Wt: 230.28 g/mol
InChI Key: VRVDLRPJHAKSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex heterocyclic systems with multiple functional groups. The primary name, this compound, accurately reflects the structural hierarchy with the azetidine ring serving as the substituent on the methanone carbonyl group. The molecular formula C11H19FN2O2 indicates a molecular weight of 230.28 atomic mass units, containing eleven carbon atoms, nineteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms.

The structural organization demonstrates a clear separation of functional domains within the molecule. The azetidine portion contributes the four-membered saturated nitrogen heterocycle, while the piperidine segment provides the six-membered saturated nitrogen heterocycle bearing both the fluoroethyl substituent and the hydroxyl group. The connectivity pattern shows the azetidine ring attached at the 3-position to the carbonyl carbon of the methanone group, which in turn connects to the nitrogen atom at position 1 of the piperidine ring. This naming convention follows International Union of Pure and Applied Chemistry guidelines for complex amide structures containing multiple heterocyclic systems.

The molecular formula analysis reveals several important structural features that influence the compound's chemical properties. The presence of two nitrogen atoms in different chemical environments creates distinct basicity profiles, with the piperidine nitrogen being more sterically accessible than the azetidine nitrogen. The fluorine atom in the ethyl substituent introduces significant electronegativity that affects the electronic distribution throughout the molecule, particularly influencing the conformation of the piperidine ring system.

Structural Component Molecular Contribution Chemical Significance
Azetidine Ring C3H6N Four-membered strained ring system
Piperidine Ring C5H10N Six-membered chair conformation
Fluoroethyl Group C2H4F Lipophilic and electronegative
Hydroxyl Group OH Hydrogen bonding capability
Methanone Linkage CO Amide bond formation

Three-Dimensional Conformational Analysis of the Azetidinone-Piperidine Hybrid System

The three-dimensional conformational landscape of this compound exhibits remarkable complexity due to the interplay between the rigid azetidine ring, the flexible piperidine chair conformation, and the rotational freedom around the amide bond. Computational studies on related azetidine-containing compounds have demonstrated that the four-membered azetidine ring adopts a puckered conformation to minimize ring strain, with the degree of puckering influenced by the substituents attached to the ring system. The methanone linkage introduces partial double-bond character that restricts rotation around the carbon-nitrogen bond, creating distinct rotational isomers that interconvert slowly at room temperature.

The piperidine ring system preferentially adopts a chair conformation, as established through extensive crystallographic and spectroscopic studies of related six-membered nitrogen heterocycles. The substitution pattern on the piperidine ring significantly influences the conformational equilibrium, with the 2-fluoroethyl group at position 3 and the hydroxyl group at position 4 creating specific steric and electronic interactions. The fluoroethyl substituent exhibits a preference for equatorial positioning to minimize steric repulsion with other ring substituents, while the hydroxyl group can adopt both axial and equatorial orientations depending on intramolecular hydrogen bonding opportunities.

Molecular modeling investigations of similar azetidine-piperidine hybrid systems have revealed that the overall molecular conformation is governed by several competing factors. The amide bond connecting the two ring systems can exist in both Z and E configurations, with the Z isomer typically favored due to reduced steric hindrance between the azetidine ring and the piperidine substituents. The rotational barrier around this amide bond has been calculated to be approximately 15-20 kilocalories per mole, indicating slow interconversion at physiological temperatures.

The spatial arrangement of functional groups creates distinct regions of electrostatic potential across the molecular surface. The fluorine atom in the ethyl chain generates a localized region of negative electrostatic potential, while the hydroxyl group provides both hydrogen bond donor and acceptor capabilities. These features combine to create a complex three-dimensional pharmacophore that may interact specifically with biological targets through multiple simultaneous contacts.

Stereochemical Features and Chiral Center Configuration

The stereochemical analysis of this compound reveals multiple potential chiral centers that significantly influence the compound's biological activity and physical properties. The piperidine ring contains two adjacent substituted carbon atoms at positions 3 and 4, each of which can exist in either R or S configuration, creating four possible stereoisomers for this portion of the molecule. The relative stereochemistry between these centers determines whether the substituents adopt cis or trans relationships, profoundly affecting the overall molecular conformation and biological activity profile.

The carbon atom bearing the fluoroethyl substituent represents the first chiral center, where the R configuration places the fluoroethyl group in an equatorial position when the piperidine adopts its preferred chair conformation. This arrangement minimizes steric interactions while maximizing the conformational stability of the ring system. The adjacent carbon bearing the hydroxyl group constitutes the second chiral center, with the relative configuration determining the spatial relationship between the hydroxyl and fluoroethyl substituents.

Stereochemical studies on related compounds have demonstrated that the cis configuration between adjacent substituents on piperidine rings often leads to increased conformational rigidity due to intramolecular interactions. In the case of this compound, a cis relationship between the fluoroethyl and hydroxyl groups could facilitate intramolecular hydrogen bonding or electrostatic interactions that stabilize specific conformations. Conversely, the trans configuration typically provides greater conformational flexibility but may result in reduced intramolecular interactions.

The azetidine ring system, while not containing additional chiral centers in this particular compound, contributes to the overall stereochemical complexity through its rigid four-membered structure. The attachment point at position 3 of the azetidine ring creates a defined spatial orientation for the methanone linkage, which must be considered when evaluating the overall three-dimensional arrangement of the molecule.

Chiral Center Position Possible Configurations Conformational Impact
Piperidine C-3 Fluoroethyl bearing R/S Determines substituent orientation
Piperidine C-4 Hydroxyl bearing R/S Influences hydrogen bonding
Relative Configuration Adjacent carbons cis/trans Controls ring flexibility

Comparative Structural Analysis with Related Beta-Lactam Derivatives

The structural comparison between this compound and established beta-lactam derivatives reveals both similarities and significant differences that influence their respective biological activities and synthetic accessibility. Traditional beta-lactam antibiotics contain the characteristic four-membered lactam ring that serves as the reactive pharmacophore for enzyme inhibition, whereas this compound features a saturated azetidine ring that lacks the reactive carbonyl group within the four-membered system. This fundamental difference eliminates the inherent reactivity associated with beta-lactam antibiotics while retaining the structural constraint imposed by the four-membered ring.

Recent developments in azetidinone-azole conjugates have demonstrated the potential for creating hybrid molecules that combine the structural features of four-membered rings with additional pharmacophoric elements. The compound under investigation follows this design principle by incorporating the azetidine scaffold with a highly substituted piperidine ring system. Unlike traditional beta-lactam structures that rely primarily on the lactam carbonyl for biological activity, this hybrid system distributes functional groups across multiple sites, potentially enabling interactions with a broader range of biological targets.

The substitution patterns in this compound differ markedly from those found in clinically used beta-lactam antibiotics. While penicillins and cephalosporins typically feature carboxylate groups and beta-lactam rings as primary structural elements, the current compound incorporates fluorine-containing substituents and hydroxyl groups that modify its physicochemical properties. The fluoroethyl group enhances lipophilicity and metabolic stability compared to traditional beta-lactam structures, while the hydroxyl group provides additional hydrogen bonding capabilities not commonly found in beta-lactam antibiotics.

Structural rigidity comparisons reveal that the azetidine-piperidine hybrid system exhibits intermediate flexibility between highly rigid beta-lactam cores and more flexible acyclic amides. The four-membered azetidine ring provides substantial conformational constraint, similar to beta-lactam systems, while the piperidine ring introduces controlled flexibility through chair-boat conformational interconversion. This combination creates a unique conformational profile that may enable selective interactions with specific protein targets.

The molecular weight and lipophilicity profiles of this compound fall within ranges typical of modern pharmaceutical agents, contrasting with many beta-lactam antibiotics that exhibit high polarity and limited membrane permeability. The incorporation of fluorine and the balanced distribution of polar and nonpolar functional groups suggest improved drug-like properties compared to traditional beta-lactam structures, potentially enabling applications beyond antimicrobial therapy.

Structural Feature This Compound Traditional Beta-Lactams Functional Significance
Four-membered ring Saturated azetidine Reactive beta-lactam Conformational constraint vs reactivity
Carbonyl functionality External methanone Internal lactam Different reactivity profiles
Substitution pattern Fluoroethyl/hydroxyl Carboxylate/amide Enhanced lipophilicity
Molecular flexibility Intermediate Highly rigid Tunable conformational properties

Properties

IUPAC Name

azetidin-3-yl-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O2/c12-3-1-8-7-14(4-2-10(8)15)11(16)9-5-13-6-9/h8-10,13,15H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVDLRPJHAKSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CCF)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

This compound interacts with its target kinases by binding to them. This binding can inhibit the kinase activity, leading to changes in the phosphorylation status of downstream proteins.

Biochemical Pathways

The compound’s interaction with its targets affects the EGFR signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting EGFR kinases, the compound can disrupt these processes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context. Generally, inhibition of EGFR kinases can lead to reduced cell proliferation and increased cell death, particularly in cells that are dependent on EGFR signaling for survival.

Biological Activity

Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone (CAS Number: 2098039-90-6) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C11H19FN2O2C_{11}H_{19}FN_2O_2. The presence of a fluorinated ethyl group and a hydroxypiperidine moiety contributes to its unique pharmacological profile.

Research indicates that compounds similar to this compound may act as modulators of various biological pathways, particularly through interactions with receptors and enzymes involved in disease processes. For instance, azetidine derivatives have been recognized for their roles in inhibiting DNA polymerases, which are crucial in cancer cell proliferation .

Antiviral Activity

Azetidine derivatives have shown promise in antiviral applications. For example, a related compound demonstrated moderate inhibitory activity against human coronavirus 229E with an EC50 of 45 µM, indicating potential utility in treating viral infections . The antiviral activity is hypothesized to stem from the ability of these compounds to interfere with viral replication mechanisms.

Anticancer Properties

The anticancer potential of azetidine derivatives has been explored extensively. Studies have shown that certain azetidinones can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, specific derivatives exhibited significant antiproliferative effects at nanomolar concentrations . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Historically, azetidinone derivatives have been associated with antibacterial properties. The structural motifs present in these compounds allow for interactions with bacterial enzymes, leading to inhibition of bacterial growth. This has been particularly noted in the development of β-lactam antibiotics .

Data Table: Summary of Biological Activities

Biological Activity Compound EC50/IC50 Reference
AntiviralAzetidinone45 µM (HCoV)
AnticancerVariousNanomolar
AntibacterialAzetidinoneVaries

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral efficacy of several azetidinone derivatives against RNA viruses. The results indicated that certain compounds exhibited promising antiviral profiles, warranting further investigation into their mechanisms and potential as therapeutic agents .
  • Cancer Cell Proliferation : Another research effort focused on the antiproliferative effects of azetidine derivatives on MCF-7 breast cancer cells. The study revealed that specific analogs could induce significant apoptosis, suggesting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

(a) Hydroxypiperidine Derivatives
  • Compound A: (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone () Key Differences: Replaces the azetidine ring with a 4-chlorophenyl group. The hydroxypiperidine ring adopts a bisectional orientation relative to the aromatic ring, with dihedral angles of 51.6° and 89.5° between the phenyl and piperidine rings. Implications: The hydroxyl group participates in intermolecular O—H⋯O hydrogen bonds, forming crystalline chains. This suggests that the 4-hydroxy position in Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone may similarly enhance crystallinity or solubility .
  • Compound B: (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone () Key Differences: Contains a 3-hydroxypiperidine group instead of 4-hydroxy and incorporates an ethynyl-linked 4-methoxyphenyl group. Implications: The 3-hydroxy position may alter hydrogen-bonding patterns compared to the 4-hydroxy analog. The ethynyl group introduces rigidity, which could affect bioavailability .
(b) Fluorinated Side Chains
  • Compound C: (3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone () Key Differences: Features a 3-fluoro-4-methylphenyl substituent on a pyridine ring. The fluorine atom is meta to the methyl group, differing from the 2-fluoroethyl group in the target compound. Implications: Fluorine’s electron-withdrawing effects may enhance metabolic stability, but its position (aromatic vs. aliphatic) influences lipophilicity. The 2-fluoroethyl group in the target compound could offer improved membrane permeability .
  • Compound D: (6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone () Key Differences: Substitutes the azetidine with a trifluoromethylphenyl group. The trifluoromethyl group is bulkier and more electronegative than 2-fluoroethyl. Implications: Trifluoromethyl groups often enhance binding affinity to hydrophobic receptor pockets, but the 2-fluoroethyl group may reduce steric hindrance while retaining some electronegativity .
(a) Receptor Binding and Side Chain Length
  • highlights that cannabinoid receptor (CB1) affinity correlates with side chain length, with 4–6 carbon chains being optimal. The 2-fluoroethyl group in the target compound (2 carbons) is shorter but may compensate via fluorine’s electronic effects. Pyrrole-derived analogs in this study showed reduced potency compared to indole derivatives, suggesting heterocycle choice critically impacts activity .

Physicochemical and Crystallographic Properties

Property Target Compound Compound A () Compound C ()
Molecular Weight 230.28 235.69 312.38
Hydrogen Bonding Likely O—H⋯O (hydroxypiperidine) O—H⋯O (crystalline chains) Absent (no hydroxyl group)
Fluorine Position Aliphatic (2-fluoroethyl) N/A Aromatic (3-fluoro)
Crystal System Not reported Orthorhombic (Pca2₁) Not reported

Preparation Methods

Preparation of the Azetidine Ring

Azetidine derivatives are commonly prepared via cyclization reactions starting from suitable amino alcohol or haloamine precursors. According to patent WO2000063168A1, a novel process involves:

  • Using lower alkyl mesylates or halides as starting materials.
  • Nucleophilic substitution reactions to form the four-membered azetidine ring.
  • Protecting group strategies to stabilize intermediates during multi-step synthesis.

This method provides access to 3-amino-azetidine derivatives, which serve as key intermediates for further functionalization.

Synthesis and Functionalization of the Piperidine Ring

The piperidine ring bearing the 2-fluoroethyl substituent and 4-hydroxyl group is prepared through:

  • Selective fluorination of ethyl substituents using fluorinating agents to introduce the 2-fluoroethyl group.
  • Hydroxylation at the 4-position of the piperidine ring, often via oxidation or substitution reactions.
  • Control of stereochemistry to ensure the correct configuration of the hydroxyl group, which is critical for biological activity.

The piperidine intermediate is typically synthesized separately before coupling with the azetidine derivative.

Coupling via Methanone Linkage

The final step involves linking the azetidine and piperidine rings through a methanone (ketone) group. This is generally achieved by:

  • Activation of the azetidine nitrogen or a carboxylic acid derivative.
  • Nucleophilic attack by the piperidine nitrogen or an appropriate nucleophile.
  • Use of coupling reagents or catalysts to promote the formation of the amide or ketone bond.
  • Purification steps to isolate the desired product with high purity.

This step is crucial for assembling the full molecular architecture of Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone.

Reaction Conditions and Optimization

Step Reaction Type Key Reagents/Catalysts Typical Conditions Notes
Azetidine ring formation Cyclization (nucleophilic substitution) Haloalkyl precursors, bases Mild heating, inert atmosphere Protecting groups may be used
Fluoroethyl introduction Fluorination Fluorinating agents (e.g., DAST, Deoxo-Fluor) Low temperature, anhydrous solvents Control of regioselectivity essential
Hydroxylation of piperidine Oxidation or substitution Oxidants or nucleophiles Controlled temperature, solvent choice Stereochemical control critical
Methanone coupling Amide or ketone formation Coupling reagents (e.g., carbodiimides) Room temperature to mild heating Purification by chromatography often needed

Industrial Scale and Process Considerations

Industrial production of this compound adapts the laboratory synthetic routes to larger scale with emphasis on:

  • Cost-effectiveness and reagent availability.
  • Use of continuous flow reactors to improve reaction control and safety.
  • Automated systems for consistent quality and yield.
  • Implementation of safety protocols due to reactive intermediates and fluorinating agents.

Research Findings and Analytical Data

Research literature and patents report:

  • The azetidine intermediates prepared via the described methods exhibit good yields and purity, suitable for further functionalization.
  • Fluorination steps require careful temperature and reagent control to prevent side reactions and ensure selective monofluorination.
  • The final compound shows stability under standard storage conditions and can be purified by standard chromatographic techniques.
  • Analytical characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reaction Type Key Reagents/Conditions Outcome/Remarks
1 Azetidine ring intermediate Cyclization Haloalkyl precursors, base, mild heat Formation of azetidine core
2 3-(2-fluoroethyl)-4-hydroxypiperidine Fluorination, hydroxylation Fluorinating agents, oxidants, controlled temp Introduction of fluorine and hydroxyl
3 This compound Coupling via methanone linkage Coupling reagents, mild heating Final product assembly

Q & A

Basic Research Questions

Q. What are the key structural features of Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone, and how do they influence its reactivity?

  • The compound contains an azetidine (4-membered saturated ring) and a 4-hydroxypiperidine ring connected via a methanone group. The 2-fluoroethyl substituent on the piperidine ring enhances metabolic stability and influences lipophilicity, while the hydroxyl group may participate in hydrogen bonding. These features are critical for interactions with biological targets and synthetic modifications .
  • Methodological Insight : Structural confirmation relies on NMR (¹H, ¹³C) and mass spectrometry (MS), as demonstrated for similar fluorinated piperidine derivatives in and .

Q. What synthetic strategies are recommended for preparing this compound, and what challenges are encountered?

  • Synthesis likely involves multi-step reactions, including:

Formation of the azetidine and piperidine rings via cyclization or ring-opening reactions.

Introduction of the 2-fluoroethyl group using fluorinating agents (e.g., DAST or Deoxo-Fluor).

Coupling via a methanone linkage, potentially using EDC/HOBt or other carbodiimide-based reagents .

  • Challenges : Low yields in coupling steps (e.g., 8–12% in ) and regioselectivity in fluorination. Purification may require HPLC or column chromatography under optimized solvent conditions .

Q. How can researchers confirm the purity and identity of this compound?

  • Analytical Workflow :

  • HPLC : Retention time and peak area analysis (e.g., 99% purity at 254 nm as in ).
  • NMR : Characteristic shifts for azetidine (δ 3.0–4.0 ppm) and piperidine (δ 1.5–3.5 ppm) protons.
  • MS : High-resolution MS to confirm molecular weight (230.28 g/mol) .
    • Validation : Compare data with structurally analogous compounds in and .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound?

  • Strategies :

  • Use microwave-assisted synthesis to accelerate ring-forming steps.
  • Employ protecting groups (e.g., Boc for amines) to prevent side reactions during fluorination .
  • Optimize stoichiometry in coupling reactions, as seen in (95% yield using EDC/DMAP).
    • Data-Driven Approach : Monitor reaction progress via LC-MS and adjust parameters (temperature, catalyst loading) iteratively .

Q. How should researchers address contradictions in biological activity data for fluorinated piperidine analogs?

  • Case Study : In , compounds with similar fluorinated motifs showed variable bioactivity (e.g., 78% vs. 12% yield derivatives).
  • Resolution :

Validate assays using orthogonal methods (e.g., SPR vs. cell-based assays).

Perform SAR studies to isolate the impact of the 2-fluoroethyl group versus hydroxyl positioning .

Use molecular docking to predict target binding affinities .

Q. What methodologies are recommended for studying the metabolic stability of this compound?

  • In Vitro Models :

  • Liver microsomal assays to assess CYP450-mediated degradation.
  • LC-MS/MS to quantify metabolites, focusing on defluorination or hydroxylation products .
    • In Silico Tools : Predict metabolic hotspots using software like Schrödinger’s QikProp or ADMET Predictor .

Q. How can researchers identify potential biological targets for this compound?

  • Approaches :

  • Target Fishing : Use similarity-based screening against databases like ChEMBL or PubChem (e.g., fluorinated analogs in targeting neurological receptors).
  • Proteomic Profiling : Employ affinity chromatography or thermal shift assays to identify binding partners .
    • Validation : Confirm hits via SPR or enzymatic inhibition assays, as described for related compounds in .

Data Contradictions and Resolution

Q. Why do fluorinated piperidine derivatives exhibit divergent biological activities despite structural similarities?

  • Key Factors :

  • Stereochemistry : The 4-hydroxyl group’s spatial orientation may alter target engagement (e.g., highlights chirality in NMR data).
  • Fluorine Positioning : 2-Fluoroethyl vs. 3-fluorophenyl substituents () yield distinct electronic profiles.
    • Methodology : Conduct conformational analysis (e.g., NOESY NMR) and X-ray crystallography to resolve stereochemical ambiguities .

Tables

Table 1 : Comparative Yields of Fluorinated Piperidine Derivatives

Compound TypeYield RangeKey ChallengeReference
Azetidine-Piperidine Methanones8–95%Coupling efficiency
Fluorinated Piperidines12–78%Regioselective fluorination

Table 2 : Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersExample Data
¹H NMRδ 4.1–4.5 ppm (azetidine CH₂), δ 1.2–1.8 ppm (piperidine CH₂)
HPLCRetention time: 11.3–12.0 min, 97–99% purity
HR-MSm/z 230.28 (M+H⁺)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.